LogD (pH 7.4) Shift: 7-Fluoro Substitution Alters Physiological Lipophilicity vs. Non-Fluorinated Parent
The 7-fluoro substitution on the quinoline ring shifts the distribution coefficient at physiological pH (LogD pH 7.4) from -0.37 (non-fluorinated parent, CAS 57882-27-6) to -0.04 (target compound), a difference of +0.33 log units [1]. This reduced hydrophilicity at pH 7.4 reflects the electron-withdrawing effect of fluorine lowering the carboxylic acid pKa, thereby increasing the fraction of ionized species and partially counterbalancing the intrinsic lipophilicity gain from fluorine. The net effect is a compound with higher membrane permeability potential than the non-fluorinated analog while retaining adequate aqueous solubility characteristics.
| Evidence Dimension | Distribution coefficient at physiological pH (LogD pH 7.4, ACD/Labs Percepta predicted) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -0.04 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (CAS 57882-27-6): LogD (pH 7.4) = -0.37 |
| Quantified Difference | ΔLogD = +0.33 log units (target compound less hydrophilic at pH 7.4) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 predicted values; pH 7.4 aqueous buffer simulation |
Why This Matters
LogD at pH 7.4 is a critical determinant of passive membrane permeability and oral bioavailability potential; a difference of +0.33 log units can meaningfully shift the permeability-solubility balance in lead optimization programs.
- [1] ChemBase.cn. 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (CAS 57882-27-6). Computed LogD (pH 7.4): -0.37; Acid pKa: 3.65. https://www.chembase.cn (accessed April 2026). View Source
